molecular formula C7H8BrClF2N2O B1384646 (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride CAS No. 2231675-53-7

(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride

Cat. No. B1384646
M. Wt: 289.5 g/mol
InChI Key: SFLFVNDLIGYZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride, hereafter referred to as 5-Bromo-2-DMP, is an organic compound that has recently been studied for its potential applications in scientific research. 5-Bromo-2-DMP is a member of the pyridin-3-ylmethanamine family of molecules, and has been the subject of a number of studies due to its unique properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: Novel synthesis methods for related pyridine derivatives are being developed, providing new routes for producing a variety of compounds, including those related to (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride (Kuhn, Al-Sheikh, & Steimann, 2003).
  • Crystal Structure Analysis: Structural analysis of related compounds offers insights into their molecular configurations and potential applications in various fields (Girgis, Kalmouch, & Hosni, 2004).

Catalysis and Chemical Reactions

  • Catalytic Applications: Research on copper complexes, including (triazole-5-yl)methanamine complexes, demonstrates potential applications in catalysis for the synthesis of pyridine-containing pseudopeptides (Akbarikalani, Amiri, Al-Harrasi, & Balalaie, 2020).

Spectroscopic and Optical Studies

  • Spectroscopic Characterization: Spectroscopic studies, such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR), are used for characterizing related compounds, which can be crucial for understanding the properties of (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride (Vural & Kara, 2017).

Biological and Medicinal Applications

  • Antimicrobial Activities: Some pyridine derivatives exhibit significant antibacterial activities, suggesting potential medicinal applications for related compounds (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
  • Anticancer Studies: Research into Schiff base rare earth metal complexes, including those with bromo and pyridine components, shows potential in antimicrobial and anticancer studies (Wang, Nong, Sht, & Qi, 2008).

properties

IUPAC Name

[5-bromo-2-(difluoromethoxy)pyridin-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2O.ClH/c8-5-1-4(2-11)6(12-3-5)13-7(9)10;/h1,3,7H,2,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLFVNDLIGYZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CN)OC(F)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride
Reactant of Route 3
(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride
Reactant of Route 4
(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride
Reactant of Route 5
(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride
Reactant of Route 6
(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.